molecular formula C8H6BrF3 B1443427 Benzene, 2-(1-bromoethyl)-1,3,5-trifluoro- CAS No. 1249586-74-0

Benzene, 2-(1-bromoethyl)-1,3,5-trifluoro-

Cat. No. B1443427
M. Wt: 239.03 g/mol
InChI Key: QVJZQPICUDKELK-UHFFFAOYSA-N
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Description

“Benzene, 2-(1-bromoethyl)-1,3,5-trifluoro-” is a chemical compound. It is likely to be a derivative of benzene, which is an aromatic compound with a ring of six carbon atoms and six hydrogen atoms . The “2-(1-bromoethyl)-1,3,5-trifluoro-” part suggests that the benzene ring is substituted with a bromoethyl group at the 2nd position and three fluorine atoms at the 1st, 3rd, and 5th positions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a bromoethyl group attached at one position and three fluorine atoms attached at three other positions . The exact structure would depend on the specific locations of these substituents on the benzene ring .


Chemical Reactions Analysis

As a benzene derivative, this compound would be expected to undergo reactions typical of aromatic compounds. These could include electrophilic aromatic substitution reactions, among others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific chemical structure. These could include its boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Characterization

  • Compound Synthesis : New compounds involving bromo- and trifluoromethyl-benzene structures have been synthesized, demonstrating their utility in creating novel organometallic compounds. For instance, the synthesis of ethynylferrocene compounds of 1,3,5-tribromobenzene, as reported by Fink et al. (1997), illustrates the potential of these benzene derivatives in complex organometallic synthesis (Fink et al., 1997).

  • Crystal Structure Analysis : The study of crystal structures of benzene derivatives, such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, offers insights into the molecular geometry and interactions of these compounds, as explored by Arockia Samy and Alexander (2012) (Arockia Samy & Alexander, 2012).

  • Organometallic Synthesis : Benzene derivatives like 1-bromo-3,5-bis(trifluoromethyl)benzene serve as versatile starting materials in organometallic synthesis. Porwisiak and Schlosser (1996) highlighted its use in creating synthetically useful reactions with various organometallic intermediates (Porwisiak & Schlosser, 1996).

Material Science and Engineering

  • Polymer Synthesis : The development of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer, as reported by Banerjee et al. (2009), demonstrates the application of benzene derivatives in advanced polymer synthesis (Banerjee et al., 2009).

  • Membrane Fabrication : Bromomethyl-benzene structures, such as 1,3,5-tris(bromomethyl)benzene, have been used in crosslinking polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells, showcasing their role in enhancing membrane stability and performance, as investigated by Yang et al. (2018) (Yang et al., 2018).

Analytical and Physical Chemistry

  • Electrochemistry Studies : Research on the electrochemistry and electrogenerated chemiluminescence of benzene derivatives, like 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes, highlights the potential of these compounds in advanced analytical applications, as explored by Qi et al. (2016) (Qi et al., 2016).

  • Kinetics Study : The study of elimination kinetics of compounds like (2-bromoethyl)benzene provides valuable insights into the mechanisms and efficiencies of chemical reactions, as demonstrated by Chuchani and Martín (1990) (Chuchani & Martín, 1990).

  • Catalysis : Benzene derivatives have been utilized in heterogeneous catalysis, as shown in the synthesis of covalent organic frameworks with built-in amide active sites, which are efficient for Knoevenagel condensation reactions, as researched by Li et al. (2019) (Li et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions to minimize risk .

Future Directions

The future directions for research and development involving this compound would depend on its potential applications. These could range from its use in the synthesis of other chemical compounds to potential applications in fields like medicine or materials science .

properties

IUPAC Name

2-(1-bromoethyl)-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJZQPICUDKELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 2-(1-bromoethyl)-1,3,5-trifluoro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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